molecular formula C18H38I2N2O4 B1681166 Subecholine CAS No. 3810-71-7

Subecholine

Cat. No.: B1681166
CAS No.: 3810-71-7
M. Wt: 600.3 g/mol
InChI Key: NLKOQMGXIGBXQR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Subecholine is a dicholinic ester of suberic acid and cholinergic agent.

Scientific Research Applications

Pharmacological Applications

1.1 Neuromuscular Blockade

Subecholine is often used in studies related to neuromuscular transmission. It acts as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial for muscle contraction. Research indicates that this compound can effectively block neuromuscular transmission, making it useful in developing anesthetics and muscle relaxants for surgical procedures .

1.2 Protective Effects on Embryos

Studies have demonstrated that this compound exhibits protective effects on early embryos, particularly in sea urchins. In experimental setups, it was shown to protect embryos from lethal doses of ionomycin and other agents by acting on nicotinic receptors. This suggests potential applications in developmental biology and toxicology, where understanding receptor interactions is critical .

Toxicological Studies

2.1 Impact on Ion Channel Function

Research has highlighted the role of this compound in modulating ion channel activity within cells. By acting on nicotinic acetylcholine receptors, it influences calcium signaling pathways, which are vital for various cellular functions. This modulation can be significant in understanding toxicological impacts of environmental toxins and drugs .

2.2 Experimental Models for Neurotoxicity

This compound serves as a tool for modeling neurotoxic effects in laboratory settings. Its ability to mimic or block the action of acetylcholine allows researchers to study the pathways involved in neurotoxicity and the protective mechanisms that may be activated in response to toxic agents .

Case Studies

Study Objective Findings
Buzn et al., 1997Evaluate protective actions of nicotinic antagonistsThis compound provided partial protection against ionomycin-induced toxicity in sea urchin embryos, indicating its role as a nicotinic antagonist .
Michelson et al., 1974Investigate hydrolysis of this compoundFound that blood and muscle cholinesterases hydrolyze this compound similarly to acetylcholine, suggesting its potential pharmacokinetic profile in vivo .

Mechanistic Insights

4.1 Interaction with Nicotinic Receptors

This compound’s dual role as an antagonist and agonist at different concentrations highlights its complex interaction with nicotinic acetylcholine receptors. At lower concentrations, it may act as an agonist stimulating receptor activity, while at higher concentrations, it inhibits receptor function . This property is particularly useful for dissecting receptor-mediated pathways in both pharmacological and toxicological contexts.

4.2 Calcium Signaling Modulation

The compound's influence on calcium signaling through nicotinic receptors is crucial for understanding its broader implications in cell signaling and neurobiology. Research indicates that this compound can alter calcium influx in response to various stimuli, which may have implications for neuronal excitability and synaptic transmission .

Properties

CAS No.

3810-71-7

Molecular Formula

C18H38I2N2O4

Molecular Weight

600.3 g/mol

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;diiodide

InChI

InChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

NLKOQMGXIGBXQR-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Isomeric SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

is-(2-trimethylaminoethyl)suberate diiodide
corconium
subecholine
suberyldicholine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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